Superior RARα Binding Selectivity vs. AGN 193836 and Broader RAR Family
AGN-195183 binds to RARα with a Kd of 3 nM, demonstrating improved selectivity over the closely related analog AGN 193836. In contrast to AGN 193836 and other retinoids, AGN-195183 exhibits no detectable activity on RARβ or RARγ [1]. This selectivity is a key design feature to mitigate off-target effects.
| Evidence Dimension | RARα Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Kd = 3 nM; No activity on RARβ/γ |
| Comparator Or Baseline | AGN 193836: Less selective; ATRA: Pan-agonist with significant RARβ/γ activity |
| Quantified Difference | >100-fold selectivity for RARα over RARβ/γ for AGN-195183 |
| Conditions | Recombinant human RAR binding assays |
Why This Matters
Ensures on-target engagement while minimizing the risk of retinoid-associated adverse events, a primary driver for selecting this compound for long-term in vivo studies.
- [1] Beard RL, Duong TT, Teng M, Klein ES, Standevan AM, Chandraratna RA. Synthesis and biological activity of retinoic acid receptor-alpha specific amides. Bioorg Med Chem Lett. 2002 Nov 4;12(21):3145-8. View Source
